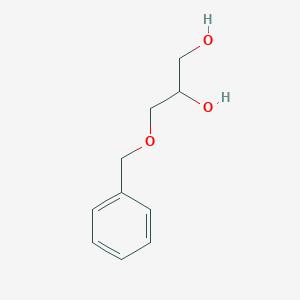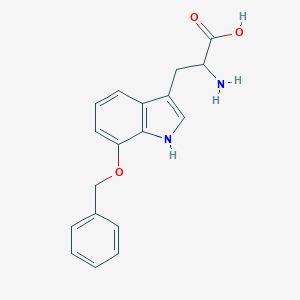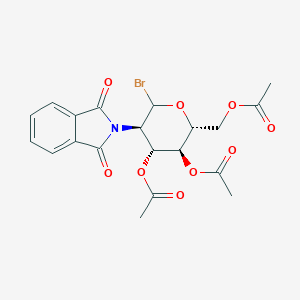
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI), also known as R-(+)-3-hydroxy-4,5-epoxycyclohexyl methyl ketone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is not fully understood. However, it has been proposed that it acts by modulating the activity of ion channels and receptors in the central nervous system. Specifically, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and convulsions. It has also been found to inhibit the activity of voltage-gated calcium channels, which play a role in pain transmission.
Biochemical and Physiological Effects:
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. Additionally, it has been shown to reduce pain by inhibiting the activity of pain-sensing neurons. It has also been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and emotion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in lab experiments is its potent analgesic and anti-inflammatory properties. This makes it a useful tool for studying the mechanisms underlying pain and inflammation. Additionally, its anticonvulsant, anxiolytic, and antidepressant effects make it a valuable compound for investigating the neurobiology of these conditions. However, one limitation of using Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) is its potential toxicity. It has been shown to have hepatotoxic effects in animal studies, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI). One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, and further research is needed to investigate its potential therapeutic applications in humans. Another area of future research is the development of new synthetic routes for Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) that are more efficient and environmentally friendly. Additionally, further studies are needed to investigate the safety and toxicity of Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) in humans, as well as its potential interactions with other drugs.
Synthesemethoden
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) can be synthesized through a multistep process starting from cyclohexene. The first step involves the epoxidation of cyclohexene using a peracid to produce the corresponding epoxide. The epoxide is then subjected to a ring-opening reaction with hydroxide ions to form the diol intermediate. The diol intermediate is then oxidized to produce Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent analgesic and anti-inflammatory properties. Furthermore, it has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. Additionally, Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
116872-43-6 |
|---|---|
Produktname |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis-(9CI) |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1-[(1R,3R)-3-hydroxy-4-methylidenecyclohexyl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(7(2)10)5-9(6)11/h8-9,11H,1,3-5H2,2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
IUZYGGBTACWBKN-RKDXNWHRSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CCC(=C)[C@@H](C1)O |
SMILES |
CC(=O)C1CCC(=C)C(C1)O |
Kanonische SMILES |
CC(=O)C1CCC(=C)C(C1)O |
Synonyme |
Ethanone, 1-(3-hydroxy-4-methylenecyclohexyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)








